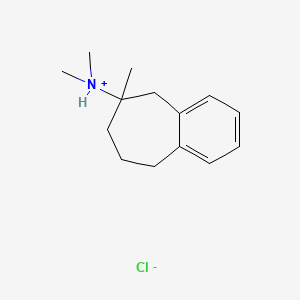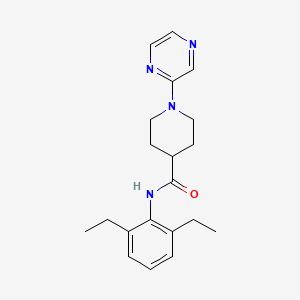
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride: is a synthetic organic compound with the molecular formula C22H27N2O3Cl . It is a derivative of xanthylium, characterized by the presence of carboxyethyl and dimethylamino groups. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride typically involves the reaction of xanthylium derivatives with appropriate carboxyethyl and dimethylamino substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is used as a dye and a fluorescent marker. Its vibrant color and fluorescence properties make it useful in various analytical techniques.
Biology: In biological research, this compound is used as a staining agent for visualizing cellular structures under a microscope. It can also be used in fluorescence microscopy to study the localization and dynamics of biomolecules.
Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biomolecules makes it a candidate for targeted drug delivery.
Industry: Industrially, the compound is used in the manufacture of dyes, pigments, and other colorants. It is also used in the production of fluorescent materials for various applications.
Mécanisme D'action
The mechanism of action of Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of conjugated double bonds and aromatic rings, which allow it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.
Comparaison Avec Des Composés Similaires
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, chloride
- Xanthylium, 9-(2-carboxyethyl)-3-(diethylamino)-6-(dimethylamino)-, monochloride
- 9-(2-Carboxyethyl)-6-(diethylamino)-N,N-dimethyl-3H-xanthen-3-iminium chloride
Uniqueness: Xanthylium, 9-(2-carboxyethyl)-3,6-bis(dimethylamino)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it versatile for multiple applications.
Propriétés
Numéro CAS |
2509-06-0 |
|---|---|
Formule moléculaire |
C20H23ClN2O3 |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
[9-(2-carboxyethyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-21(2)13-5-7-16-15(9-10-20(23)24)17-8-6-14(22(3)4)12-19(17)25-18(16)11-13;/h5-8,11-12H,9-10H2,1-4H3;1H |
Clé InChI |
PWRXRKRLQRNESS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)CCC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)

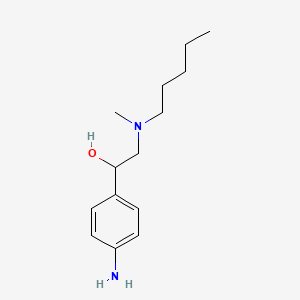
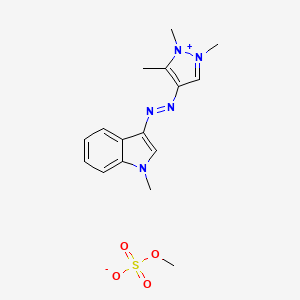
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
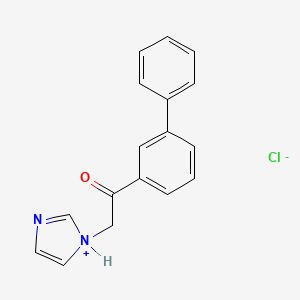
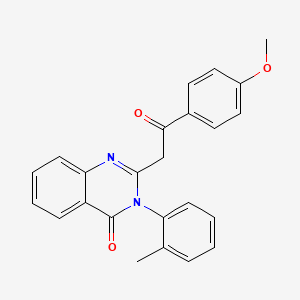
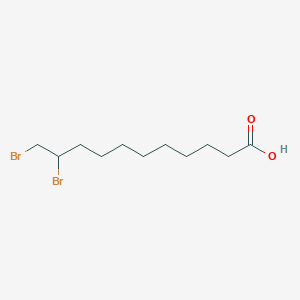
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)


![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)
